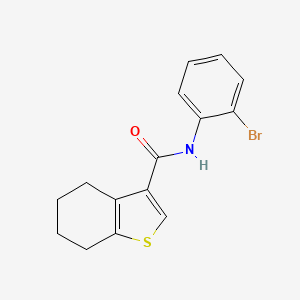

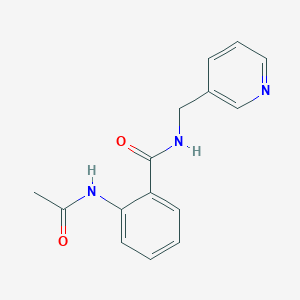

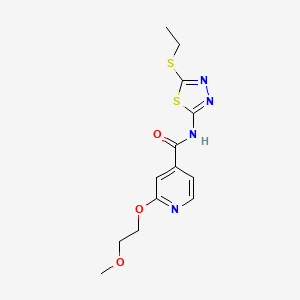

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibition of Plasmodium falciparum Enoyl-ACP Reductase

Benzothiophene Carboxamide Derivatives as Inhibitors : Benzothiophene carboxamide derivatives, including the subject compound, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR), an essential enzyme in the fatty acid biosynthesis pathway of the malaria-causing parasite. These inhibitors exhibit a mechanism of slow tight-binding inhibition, with one derivative showing an IC50 of 115 nM for purified PfENR. The inhibition of this pathway suggests a promising avenue for the development of new antimalarial drugs (Banerjee et al., 2011).

Potential Antimalarial Applications

Novel Antimalarials from Bromo-Benzothiophene Carboxamide Derivatives : Continuing from the inhibition of PfENR, these derivatives also demonstrate potent in vitro and in vivo antimalarial activity. They specifically impair the development of the trophozoite stage of the parasite's lifecycle within red blood cells. Administration of these compounds in mouse models infected with Plasmodium berghei significantly extended survival, highlighting their potential as effective antimalarial agents (Banerjee et al., 2011).

Antipathogenic Activity

Synthesis and Antipathogenic Activity of Thiourea Derivatives : Research into thiourea derivatives, including those related to N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, shows significant antipathogenic activity against bacterial strains capable of forming biofilms. These findings suggest a pathway for developing new antimicrobial agents with enhanced efficacy against resistant bacterial strains (Limban et al., 2011).

Synthesis and Characterization

Copper(I) Iodide-Catalyzed Synthesis : Research includes the development of synthetic methodologies, such as the copper(I) iodide-catalyzed synthesis of benzothiophene derivatives. These methodologies facilitate the efficient production of compounds, including those with potential biological activities, thereby supporting further pharmaceutical research and development (Petrov et al., 2015).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREDFGOIEZLJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2893990.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)

![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)

![N-{5-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2893996.png)

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)